molecular formula C10H11N5O B4333095 N-[5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]PROPANAMIDE

N-[5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]PROPANAMIDE

Cat. No.: B4333095
M. Wt: 217.23 g/mol
InChI Key: VTTNATBBQGFOHI-UHFFFAOYSA-N
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Description

N-[5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]PROPANAMIDE is a compound that belongs to the class of heterocyclic organic compounds It features a pyridine ring fused with a 1,2,4-triazole ring, which is further connected to a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]PROPANAMIDE typically involves the formation of the 1,2,4-triazole ring followed by its functionalization. One common method involves the cyclization of hydrazine derivatives with nitriles under acidic or basic conditions to form the triazole ring. The pyridine ring can be introduced through nucleophilic substitution reactions. The final step involves the attachment of the propanamide group through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are optimized to ensure cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]PROPANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield amine derivatives .

Mechanism of Action

The mechanism of action of N-[5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]PROPANAMIDE involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pyridine and triazole rings play a crucial role in this interaction by forming hydrogen bonds and hydrophobic interactions with the target enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]PROPANAMIDE is unique due to its specific combination of the pyridine, triazole, and propanamide groups, which confer distinct chemical and biological properties. This unique structure allows it to interact with a wide range of biological targets and participate in various chemical reactions, making it a versatile compound in scientific research .

Properties

IUPAC Name

N-(5-pyridin-3-yl-1H-1,2,4-triazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O/c1-2-8(16)12-10-13-9(14-15-10)7-4-3-5-11-6-7/h3-6H,2H2,1H3,(H2,12,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTTNATBBQGFOHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NNC(=N1)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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